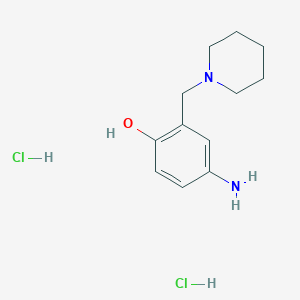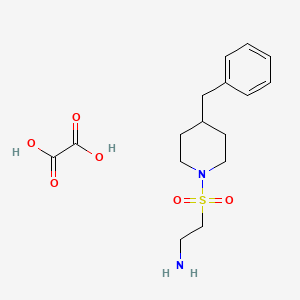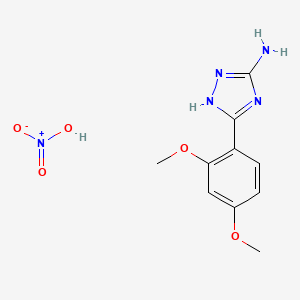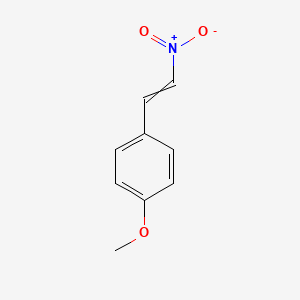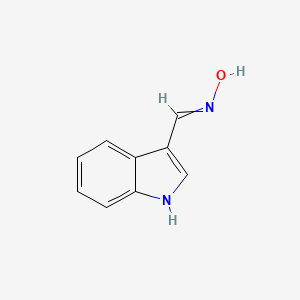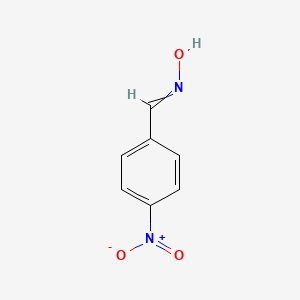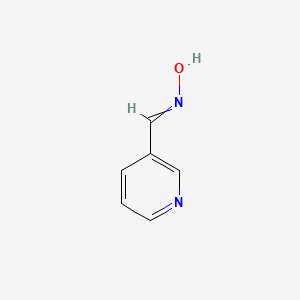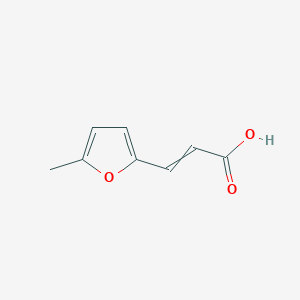
beta-(5-Methyl-2-furyl) acrylic acid
Übersicht
Beschreibung
Beta-(5-Methyl-2-furyl) acrylic acid: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted with a methyl group at the 5-position and an acrylic acid moiety at the beta position. Its unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cross-Ketonization: One method involves the catalytic cross-ketonization of methyl 2-furoate with carboxylic acids.
Esterification: Another approach involves the esterification of substituted 3-(2-furyl)acrylic acids using heterogeneous acid catalysts like MeSO3H/SiO2.
Industrial Production Methods: Industrial production of beta-(5-Methyl-2-furyl) acrylic acid often leverages continuous-flow, gas-phase catalytic processes to ensure high efficiency and scalability. The use of renewable platform molecules, such as furfural and bio-ethanol-derived acetic acid, aligns with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the acrylic acid moiety into corresponding alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Sodium perborate, acetic acid medium.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of functional groups like halides, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a precursor in the synthesis of various catalysts and intermediates for organic reactions.
Green Chemistry: Its production from renewable resources aligns with sustainable chemistry practices.
Biology and Medicine:
Pharmaceuticals: Acts as an intermediate in the synthesis of antibiotics and other bioactive compounds.
Biomaterials: Utilized in the development of biocompatible materials for medical applications.
Industry:
Wirkmechanismus
The mechanism of action of beta-(5-Methyl-2-furyl) acrylic acid involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the acrylic acid moiety can participate in polymerization and cross-linking reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
2-Furoic Acid: Another furan derivative with a carboxylic acid group at the 2-position.
2-Furfylacrylic Acid: Similar structure but with different substitution patterns on the furan ring.
Uniqueness: Beta-(5-Methyl-2-furyl) acrylic acid’s unique combination of a methyl-substituted furan ring and an acrylic acid moiety imparts distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical properties, such as catalysis and polymer synthesis .
Eigenschaften
IUPAC Name |
3-(5-methylfuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCKLDAUFPKXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278159 | |
| Record name | 3-(5-Methyl-2-furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-25-0 | |
| Record name | 3-(5-Methyl-2-furanyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Methyl-2-furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


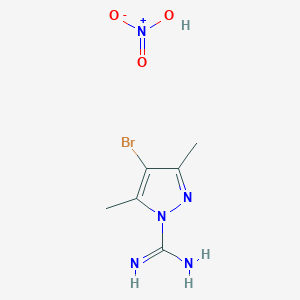
![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B7855320.png)
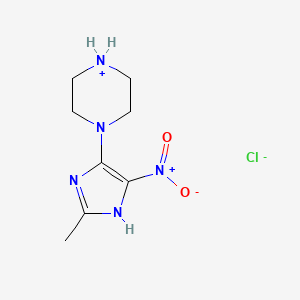
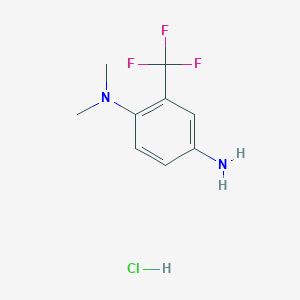
![2-isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7855345.png)
![2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride](/img/structure/B7855354.png)
